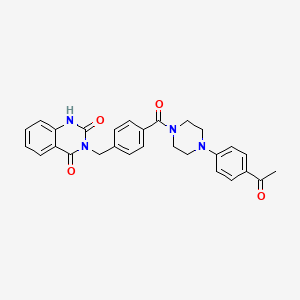

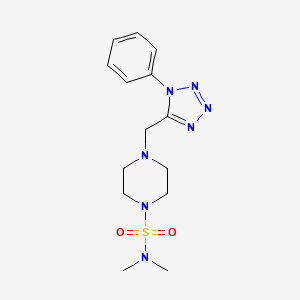

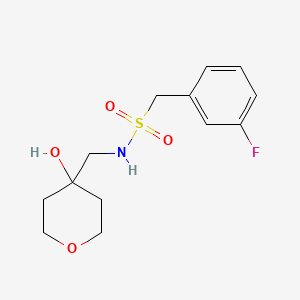

![molecular formula C18H17ClN4O4S2 B2460835 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 307507-64-8](/img/structure/B2460835.png)

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide” is a sulfonamide derivative . It has a molecular formula of C18H17ClN4O4S2, an average mass of 452.935 Da, and a monoisotopic mass of 452.037964 Da .

Synthesis Analysis

This compound can be synthesized from a series of pyrazole-sulfonamide derivatives . The process involves designing and synthesizing the derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are then characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis

The compound exhibits a wide range of biological activities such as anticancer/antitumor . It shows especially cell selective effect against rat brain tumor cells (C6) . Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Agents

Research on similar sulfonamide derivatives has shown potential antibacterial and antimicrobial applications. Compounds synthesized with similar structures have been evaluated for their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, sulfonamide derivatives synthesized for their antibacterial activity have demonstrated moderate to good efficacy against these bacteria strains, highlighting their potential in developing new antibacterial agents (Desai et al., 2008). Similarly, novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activities, showing promising results and suggesting a potential route for the development of new antimicrobial compounds (Hussein, 2018).

Anticancer Research

Compounds with a thiadiazole backbone have been explored for their potential anticancer properties. For example, sulfonamide derivatives have been assessed for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. One study found a compound to be potent against breast cancer cell lines, indicating the potential of these molecules in cancer treatment research (Ghorab et al., 2015).

Chemical Synthesis and Drug Development

The synthesis and pharmacological evaluation of derivatives of thiadiazole have also been a focus of research, aiming to explore their use in drug development. Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, with implications for the treatment of cancer by targeting cancer cell metabolism (Shukla et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells .

Mode of Action

The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH) . This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment .

Biochemical Pathways

The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation .

Pharmacokinetics

The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell . This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC .

Result of Action

The compound’s action results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .

Action Environment

The compound’s effectiveness may be influenced by factors such as the presence of light (for the photodynamic effect of ce6) and the metabolic state of the cancer cells .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUGLLYKORMMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

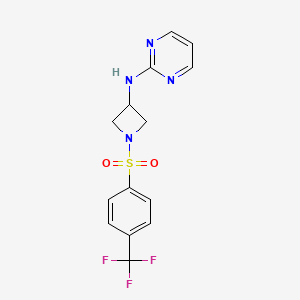

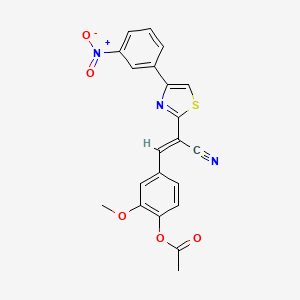

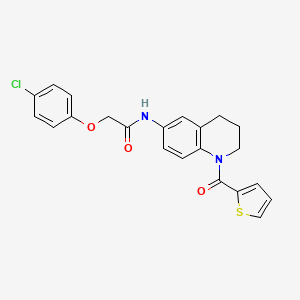

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

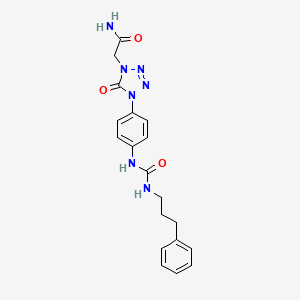

![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)